molecular formula C23H20ClN3O3S2 B3005534 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923173-58-4

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3005534
CAS No.: 923173-58-4
M. Wt: 486
InChI Key: AQQFSGHAFUJKJT-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition and Anticancer Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide and its derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is crucial for anti-angiogenic and anticancer therapies. Studies have shown these compounds exhibit robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer treatment R. Borzilleri et al., 2006.

Heterocyclic Chemistry and Novel Compounds Synthesis

Research has extended into the synthesis of novel pyridine derivatives, demonstrating the chemical versatility of benzothiazole and its analogs. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as leads for the development of new antimicrobial agents. Such synthetic explorations contribute to the broader understanding of heterocyclic chemistry and its application in developing therapeutically relevant compounds N. Patel & S. N. Agravat, 2007.

Cytotoxic Activities Against Cancer Cell Lines

Further studies have synthesized and characterized novel cyclic systems based on [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. These derivatives have shown significant cytotoxic activities against various human cancer cell lines, including breast cancer and prostate adenocarcinoma cells. The copper(II) complexes, in particular, demonstrated lower IC50 values than their ligand counterparts, suggesting enhanced efficacy in inhibiting cancer cell proliferation F. Adhami et al., 2014.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-15(2)32(29,30)19-6-3-17(4-7-19)22(28)27(14-16-9-11-25-12-10-16)23-26-20-8-5-18(24)13-21(20)31-23/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQFSGHAFUJKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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